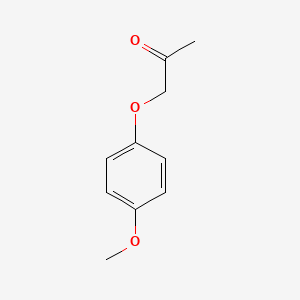

1-(4-Methoxyphenoxy)acetone

Description

Contextualizing 1-(4-Methoxyphenoxy)acetone within Aryloxyl Ketone Chemistry

Aryloxyl ketones, also known as aryloxy ketones, are a class of organic compounds that feature a ketone functional group where the α-carbon is attached to an aryloxy group (-OAr). This compound is a prime example of an α-aryloxy ketone. This structural arrangement imparts unique reactivity and makes these compounds versatile building blocks in organic synthesis.

Research into aryloxyl ketone chemistry is diverse, with several key areas of investigation:

Synthesis of Heterocycles: α-Aryloxy ketones are well-established precursors for the synthesis of substituted benzofurans. rsc.org Catalytic methods, such as those employing Iridium(III) catalysts, can achieve the cyclodehydration of various α-aryloxy ketones at room temperature, initiated by C-H bond activation. organic-chemistry.org This transformation is efficient and tolerates a wide range of functional groups on both the aryl and ketone portions of the molecule. organic-chemistry.org

Photochemical Reactions: The photolysis of α-aryloxy ketones has been studied, revealing that irradiation in solvents like methanol (B129727) can lead to the cleavage of the C–OAr bond. rsc.org This process typically yields a phenol (B47542) and a ketone, alongside a rearranged product that cyclizes to form a benzofuran. rsc.org

Catalytic Radical Reactions: Modern synthetic methods have utilized aryloxyl ketones in innovative ways. For instance, combined N-heterocyclic carbene (NHC) and photoredox catalysis has been developed for the synthesis of γ-aryloxy ketones. nih.govnih.gov In these reactions, an α-aryloxymethyl radical can be generated and coupled with other molecules, demonstrating the utility of the aryloxy ketone framework in complex bond-forming strategies. nih.govnih.gov

Stereoselective Reductions: The ketone group in aryloxy ketones can undergo stereoselective reduction. For example, the reduction of α-aryloxy-β-hydroxy ketones using zinc borohydride (B1222165) has been investigated. tandfonline.com The stereochemical outcome of such reductions can be influenced by the presence and protection of nearby functional groups, with complexation to the α-aryloxy substituent playing a key role in directing the stereochemistry. tandfonline.com

A common synthetic route to produce α-aryloxy ketones like this compound involves the alkylation of a phenol with an α-halo ketone. For instance, the reaction of 4-methoxyphenol (B1676288) with chloroacetone (B47974) in the presence of a base like potassium carbonate is a direct method to form the target compound.

Overview of Academic Research Trajectories for this compound and its Analogs

This compound and its structural analogs are frequently employed as intermediates and model compounds in a variety of research areas. The combination of the methoxyphenoxy group and a reactive ketone moiety allows for diverse chemical transformations and applications.

| Research Area | Analog/Derivative | Research Finding | Citation |

| Medicinal Chemistry | 5-Chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one | Identified as a micromolar antagonist for the NPBWR1 (GPR7) receptor, a target for inflammatory pain and eating disorders. | nih.gov |

| Medicinal Chemistry | 2-(4-Formyl-2-methoxyphenoxy) acetic acid derivatives | Used to synthesize novel 1,3,4-thiadiazole (B1197879) derivatives that exhibit significant in-vitro antimicrobial activity. | arabjchem.org |

| Lignin (B12514952) Chemistry | 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone | Used as a β-O-4 lignin model compound to study selective oxidative cleavage reactions. | rsc.org |

| Materials Science | 1-(4-Bromobutoxy)-4-methoxy-benzene | Synthesized from 4-methoxyphenol, this analog serves as a building block for more complex structures. | mdpi.com |

| Drug Discovery | 3-Methoxy-3′-(4-methoxyphenoxy)-1,1′-biphenyl | Synthesized as a potential sirtuin 1-activating compound, inspired by natural polyphenols. | mdpi.com |

| Process Chemistry | 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine | An analog where the core structure is used in a novel, scalable synthesis process for a pharmaceutical compound. | google.com |

The research trajectories indicate that the 4-methoxyphenoxy motif is a valuable component in the design of biologically active molecules. For example, analogs have been synthesized and evaluated as potent and selective antagonists for G-protein coupled receptors, highlighting the potential for this chemical scaffold in developing new therapeutic agents. nih.gov In these studies, modifications to the substituents on the phenoxy ring and other parts of the molecule led to significant improvements in potency. nih.gov

Furthermore, various phenoxyethanone derivatives, which are close structural relatives of this compound, are synthesized as model compounds for studying the chemistry of lignin, a complex biopolymer containing similar ether linkages. rsc.orgrsc.org These studies help elucidate reaction mechanisms and develop new methods for biomass conversion. The synthesis of analogs with different alkyl chains or substituted aromatic rings is also a common strategy to explore structure-activity relationships, as seen in the development of novel sirtuin activators and antimicrobial agents. arabjchem.orgmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXPKANJKOHDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60309389 | |

| Record name | 1-(4-methoxyphenoxy)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6698-71-1 | |

| Record name | 2-Propanone, 1-(4-methoxyphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6698-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 211881 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6698-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenoxy)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 4 Methoxyphenoxy Acetone

X-ray Crystallography for Definitive Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The primary intermolecular forces expected to be present in the solid state are dipole-dipole interactions and London dispersion forces.

Hydrogen Bonding: As this compound does not possess any hydrogen atoms bonded to highly electronegative atoms (like oxygen or nitrogen), it cannot act as a hydrogen bond donor. However, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. polyu.edu.hk In the absence of other protic molecules, self-association through hydrogen bonding would not occur.

The interplay of these forces would determine the final crystal packing arrangement, likely favoring a dense structure where the dipole-dipole attractions are maximized and steric hindrance is minimized.

Vibrational and Electronic Spectroscopy for Molecular Fingerprinting and Electronic Transitions

Infrared (IR) spectroscopy is a definitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent ketone, ether, and substituted aromatic ring structures.

The principal absorption peaks can be assigned to specific vibrational modes as detailed in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ketone | ~1720 | Strong, Sharp |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | ~1250 | Strong |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | ~1040 | Strong |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium |

| C-H Bend (Out-of-Plane) | para-disubstituted Ring | 800 - 850 | Strong |

The most prominent feature in the spectrum would be the strong, sharp absorption band around 1720 cm⁻¹ due to the stretching of the carbonyl (C=O) group. The presence of strong bands around 1250 cm⁻¹ and 1040 cm⁻¹ would confirm the aryl-alkyl ether linkage. The region above 3000 cm⁻¹ would show peaks for the aromatic C-H stretches, while the region just below 3000 cm⁻¹ would correspond to the aliphatic C-H stretches of the methyl and methylene groups. Furthermore, characteristic absorptions for the para-substituted benzene (B151609) ring would appear in the fingerprint region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. uobabylon.edu.iq The UV-Vis spectrum of this compound is determined by its chromophores: the carbonyl group and the methoxy-substituted benzene ring.

Two main types of electronic transitions are expected:

n→π* (n-to-pi-star) Transition: This involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to an anti-bonding π* orbital. For ketones, this transition is symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity) at a longer wavelength, typically in the 270-300 nm range. masterorganicchemistry.com

π→π* (pi-to-pi-star) Transitions: These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. The methoxyphenyl group is the primary site for these absorptions. Benzene itself has characteristic absorptions around 200 nm and 255 nm. The methoxy group (-OCH₃) acts as an auxochrome, which donates electron density to the ring and typically causes a bathochromic (red) shift to longer wavelengths. Consequently, strong absorptions associated with the aromatic system are expected. The carbonyl group also has a strong π→π* transition, but this typically occurs at shorter wavelengths, often below 200 nm. uobabylon.edu.iqmasterorganicchemistry.com

The resulting spectrum would be a superposition of these effects.

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π→π | Methoxyphenoxy Ring | ~220 - 280 | High |

| n→π | Carbonyl (C=O) | ~270 - 300 | Low |

The spectrum would likely be dominated by strong absorptions from the π→π* transitions of the substituted aromatic ring. A weaker, lower-energy shoulder or a distinct band corresponding to the n→π* transition of the ketone may also be observable at the longer-wavelength end of the UV spectrum.

Chemical Reactivity and Mechanistic Investigations of 1 4 Methoxyphenoxy Acetone

Carbonyl Group Transformations and Functionalization

The ketone moiety in 1-(4-Methoxyphenoxy)acetone is a hub of reactivity, susceptible to a variety of transformations that can alter its oxidation state or lead to the formation of new carbon-carbon and carbon-heteroatom bonds.

The oxidation of the carbonyl group in α-aryloxy ketones can proceed through several pathways, often influenced by the reaction conditions and the oxidizing agent employed. A common transformation is the Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom adjacent to the carbonyl carbon. For this compound, this would likely result in the formation of an ester, 4-methoxyphenyl (B3050149) acetate, and a byproduct.

In the context of lignin (B12514952) degradation, oxidative processes can lead to the cleavage of side chains. mdpi.com Under acidic conditions with hydrogen peroxide, the carbonyl group can be involved in complex reactions that contribute to the breakdown of the molecule, forming various smaller compounds including carboxylic acids and aldehydes. mdpi.com

The ketone group is readily reduced to a secondary alcohol, yielding 1-(4-methoxyphenoxy)propan-2-ol. This transformation can be achieved with high selectivity using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. youtube.com

Under more stringent reduction conditions, or via catalytic hydrogenolysis, cleavage of the C-O ether bond can occur concurrently with or subsequent to the reduction of the ketone. This can lead to the formation of propanol (B110389) derivatives, such as 2-propanol, and p-methoxyphenol. Studies on similar model ketones have shown that the carbonyl group's location is crucial, with its reduction being a key step in various electrochemical pathways. nih.gov For instance, the electrochemical reduction of acetone (B3395972), a related simple ketone, yields 2-propanol. nih.gov

Table 1: Common Reduction Reactions of the Carbonyl Group

| Reagent | Product(s) | Reaction Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1-(4-methoxyphenoxy)propan-2-ol | Hydride Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-methoxyphenoxy)propan-2-ol | Hydride Reduction |

The carbonyl carbon of this compound possesses a partial positive charge, making it an electrophilic center for nucleophilic attack. youtube.com This fundamental reaction can be initiated by strong nucleophiles (under basic or neutral conditions) or weak nucleophiles (under acidic conditions, where the carbonyl oxygen is first protonated to increase the carbon's electrophilicity). youtube.comyoutube.com

A wide array of nucleophiles can participate in this reaction, including:

Grignard Reagents (R-MgX): Formation of a new carbon-carbon bond, leading to a tertiary alcohol after acidic workup.

Organolithium Reagents (R-Li): Similar to Grignard reagents, resulting in tertiary alcohols.

Cyanide Ions (CN⁻): Formation of a cyanohydrin, which is a versatile intermediate for synthesizing other functional groups like carboxylic acids and amines. youtube.com

Amines (RNH₂): Formation of imines (Schiff bases) through a condensation reaction that involves the initial nucleophilic addition followed by dehydration.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated in a subsequent step to yield the final alcohol product. youtube.comyoutube.com

Under basic conditions, the α-protons on the methyl group of this compound are acidic and can be removed to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions. It can react with another molecule of this compound (self-condensation) or with other aldehydes or ketones. The initial product is a β-hydroxy ketone, which can subsequently dehydrate upon heating to form an α,β-unsaturated ketone. The condensation of acetone itself is a well-studied model for these types of transformations. researchgate.net

Cycloaddition reactions involving simple ketones are less common but can occur under specific conditions, such as photochemical activation. For example, the Paterno-Büchi reaction involves the [2+2] cycloaddition of a ketone carbonyl group with an alkene to form an oxetane.

Aryl-Ether Linkage Cleavage Reactions and Depolymerization Mechanisms

The α-O-4 aryl-ether linkage is a key structural motif in lignin, and its cleavage is a critical step in lignin depolymerization. nih.gov this compound serves as an excellent model to study the mechanisms of this cleavage.

The α-O-4 ether bond is known to be more susceptible to acid-catalyzed cleavage than other common lignin linkages, such as the β-O-4 bond. nih.gov This is due to the lower bond dissociation energy of the α-O-4 linkage. nih.gov The acid-catalyzed cleavage, or acidolysis, is a primary reaction during organosolv pretreatment of biomass, a process used to separate lignin from cellulose. nih.govnih.gov

The mechanism for the acid-catalyzed cleavage of the α-O-4 bond in model compounds like benzyl (B1604629) phenyl ether is proposed to follow an Sɴ1 pathway. nih.govnih.gov The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the phenoxy group as a neutral phenol (B47542) molecule. This results in the formation of a relatively stable secondary carbocation on the α-carbon of the acetone side chain. This carbocation intermediate can then undergo several subsequent reactions:

Reaction with a nucleophile: In the presence of water or alcohols (like in organosolv processes), the carbocation can be attacked by these nucleophiles.

Elimination: Loss of a proton from the adjacent carbon can lead to the formation of an enol ether intermediate. acs.org

Experimental and theoretical studies on various β-O-4 model compounds demonstrate that acid-catalyzed cleavage proceeds via a heterolytic mechanism. psu.edu The rate of this cleavage is significantly faster for model compounds that have a phenolic hydroxyl group compared to non-phenolic ones. acs.orgpsu.edu Although this compound is a non-phenolic model, the principles of acid-catalyzed ether cleavage are applicable. The primary products from the cleavage of this compound under acidic conditions would be p-methoxyphenol and acetone (or its derivatives resulting from subsequent reactions).

Table 2: Summary of Findings on Acid-Catalyzed Aryl-Ether Cleavage in Lignin Model Compounds

| Model Compound Type | Key Finding | Mechanism | Reference |

|---|---|---|---|

| α-O-4 (e.g., Benzyl Phenyl Ether) | Cleavage is easier than β-O-4 linkages; optimal temperature around 180°C in ethanol (B145695). | Sɴ1-type with a stable carbocation intermediate. | nih.gov |

| β-O-4 (Phenolic) | Cleavage rate is ~2 orders of magnitude faster than non-phenolic models. | Heterolytic "unzipping" from phenolic ends. | acs.orgpsu.edu |

| β-O-4 (Non-phenolic) | Isolation of an enol-ether intermediate supports the proposed cleavage mechanism. | Acidolysis proceeds via a primary intermediate. | acs.org |

Oxidative Cleavage Strategies

The oxidative cleavage of this compound, a ketone derivative of α-aryloxy ethers, represents a significant area of interest, particularly in the context of lignin valorization, where such structures are prevalent. Research into the oxidative degradation of this compound and its analogues focuses on the selective cleavage of either the C-C bonds within the acetone moiety or the C-O ether linkage. Various catalytic systems have been explored to achieve this transformation, often aiming to produce valuable smaller aromatic compounds.

Catalytic oxidation using metal oxides is a prominent strategy. mdpi.commdpi.com For instance, manganese oxide (MnOₓ) catalysts have demonstrated high efficiency in the complete oxidation of acetone, typically proceeding through a Mars-van Krevelen mechanism. mdpi.com In this process, the organic substrate reacts with the lattice oxygen of the metal oxide, which is subsequently replenished by gas-phase oxygen. mdpi.com While often aimed at complete combustion to CO₂ and H₂O, controlling the reaction conditions could potentially lead to partial oxidation products. mdpi.com Copper-catalyzed systems have also been investigated for the aerobic oxidative cleavage of C-C bonds in related β-alkoxy alcohols and other lignin model compounds. nih.gov These reactions can be promoted under aerobic conditions and may not require harsh bases or complex ligands. nih.gov

Enzymatic approaches offer a high degree of selectivity under mild conditions. Extracellular fungal peroxygenases, for example, are capable of the H₂O₂-dependent cleavage of various ethers. nih.gov The mechanism often involves hydrogen abstraction, leading to the cleavage of alkyl aryl ethers to yield phenols and aliphatic aldehydes. nih.gov Applying this to this compound could theoretically yield 4-methoxyphenol (B1676288) and other products derived from the acetone side chain.

Photochemical methods, particularly in the presence of an oxidizing agent and a photosensitizer, can also induce cleavage. The photo-oxidation of the related compound guaiacyl acetone in the presence of a triplet sensitizer (B1316253) leads to the formation of various monomeric and dimeric products, as well as ring-opening and fragmentation, indicating complex degradation pathways. nsf.gov

The table below summarizes potential catalytic systems for the oxidative cleavage of this compound, based on studies of analogous compounds.

| Catalyst/System | Oxidant | Plausible Products | Mechanistic Notes | Reference |

|---|---|---|---|---|

| Manganese Oxides (e.g., α-MnO₂) | O₂/Air | 4-Methoxyphenol, Acetic Acid, CO₂, H₂O | Mars-van Krevelen mechanism; complete oxidation is common, but partial oxidation may be achievable. | mdpi.commdpi.com |

| Copper Complexes (e.g., Cu(I)/Cu(II)) | O₂/Air | 4-Methoxyphenol, Acetone | Promotes aerobic cleavage of C-C and C-O bonds in related lignin models. | nih.gov |

| Fungal Peroxygenase (e.g., from Agrocybe aegerita) | H₂O₂ | 4-Methoxyphenol, Hydroxyacetone | Enzymatic H₂O₂-dependent hydrogen abstraction mechanism. | nih.gov |

| Photocatalysis (with sensitizer) | O₂ | Various oxygenated monomers, oligomers, and fragmentation products | Involves triplet state sensitizers and the formation of radical species. | nsf.gov |

Demethylation and Other Ether Cleavage Processes

The cleavage of ether bonds in this compound can occur at two distinct sites: the methoxy (B1213986) group on the aromatic ring (O-CH₃ bond) and the α-aryloxy ether linkage (Ar-O-C bond). Different chemical strategies are employed to target these bonds selectively.

Demethylation: The cleavage of the aryl methyl ether is a common transformation in organic synthesis. A variety of reagents can accomplish this, although harsh conditions are sometimes required. Traditional methods include the use of strong acids like HBr or HI, or Lewis acids such as BBr₃. More recently, enzymatic methods have been shown to be effective. For instance, fungal peroxygenases can oxidize 1,4-dimethoxybenzene (B90301) to 4-methoxyphenol, demonstrating selective demethylation. nih.gov The mechanism involves an initial hydrogen abstraction from the methyl group, leading to bond cleavage. nih.gov

α-Aryloxy Ether Cleavage: The primary ether linkage in this compound is analogous to the β-O-4 linkage found in lignin, which is the most abundant linkage in this biopolymer. scilit.com Consequently, significant research has focused on developing catalytic methods for its cleavage. Catalytic hydrodeoxygenation (HDO) is a highly effective one-pot strategy that combines ether bond cleavage with subsequent deoxygenation reactions. illinois.edu This process is typically carried out under a hydrogen atmosphere using heterogeneous bimetallic catalysts.

For example, a bimetallic Pd/Zn on carbon (Pd/Zn/C) system has been shown to effectively cleave the β-O-4 linkages in lignin model compounds at relatively mild temperatures (150 °C) and H₂ pressures (20 bar). rsc.org Similarly, nickel-based catalysts, such as Ni-La supported on carbon nanotubes (NiLa/CNT), can facilitate the complete cleavage of the C-O ether bond and subsequent hydrogenation of the resulting aromatic rings to produce cycloalkanes and cycloalcohols. illinois.edusci-hub.se The acidity of the catalyst, particularly the presence of Brønsted acid sites, is often crucial for the initial dehydroxylation or dehydration steps that precede C-O bond scission. illinois.edu

The table below outlines representative catalytic systems for ether cleavage relevant to this compound.

| Catalyst/System | Reaction Type | Conditions | Key Products from Model Compounds | Reference |

|---|---|---|---|---|

| Pd/Zn/C | Hydrodeoxygenation (HDO) | 150 °C, 20 bar H₂, Methanol (B129727) | Methoxy substituted propylphenol | rsc.org |

| NiLa/CNT | Hydrodeoxygenation (HDO) | Isopropanol, H₂ atmosphere | Ethyl cyclohexane, Cyclohexanol | illinois.edusci-hub.se |

| NiMo Sulfide | Hydrodeoxygenation (HDO) | 300 °C, 4 MPa H₂ | Phenol, Propylbenzene | scilit.com |

| Fungal Peroxygenase | Enzymatic Demethylation | H₂O₂, Room Temperature | 4-Methoxyphenol (from 1,4-dimethoxybenzene) | nih.gov |

Rearrangement Reactions and Isomerization Pathways

As an α-aryloxy ketone, this compound is susceptible to several rearrangement and isomerization reactions, with photochemical pathways being particularly significant.

Photochemical Rearrangement: Irradiation of α-aryloxy ketones in solution can induce the fission of the C–OAr ether bond. rsc.org This homolytic cleavage generates a radical pair, consisting of a phenoxyl radical and a keto-alkyl radical. In the case of this compound, this would be a 4-methoxyphenoxyl radical and an acetonylmethyl radical (•CH₂C(=O)CH₃). These radicals, held within a solvent cage, can recombine in several ways.

One major pathway is an ortho-rearrangement, where the keto-alkyl radical attacks an ortho position on the aromatic ring of the phenoxyl radical. rsc.org This process, often referred to as a photo-Fries-type rearrangement, results in the formation of a substituted hydroxyketone intermediate. This intermediate can then undergo a subsequent intramolecular cyclization during work-up to yield a substituted benzofuran. rsc.org The efficiency and product distribution of this photorearrangement can be influenced by the substitution pattern on the aromatic ring. acs.org

Other potential, though less direct, rearrangements for ketones include:

Baeyer-Villiger Oxidation: Treatment of this compound with a peroxy acid could lead to a Baeyer-Villiger rearrangement, where an oxygen atom is inserted adjacent to the carbonyl group. msu.edu This would convert the ketone into an ester, such as 4-methoxyphenoxymethyl acetate. The migratory aptitude of the adjacent groups (methyl vs. 4-methoxyphenoxymethyl) would determine the final product.

Beckmann Rearrangement: This would first require the conversion of the ketone to its corresponding oxime using hydroxylamine. masterorganicchemistry.com Subsequent treatment of the oxime with acid would induce the rearrangement to form an N-substituted amide. masterorganicchemistry.com The group anti-periplanar to the hydroxyl group on the oxime is the one that migrates.

Isomerization of the acetone moiety itself is also a possibility under certain conditions. For instance, allylic alcohols can be isomerized into ketones using specific organometallic reagents, a process that highlights the potential for functional group interconversion within the side chain. nih.govmdpi.com

Kinetic and Thermodynamic Studies of this compound Transformations

Detailed experimental kinetic and thermodynamic data specifically for transformations of this compound are not widely published. However, the principles and methodologies for studying such reactions are well-established, drawing from research on related lignin model compounds and photochemical systems.

Kinetic Studies: The kinetics of the reactions involving this compound, such as ether cleavage or rearrangement, are typically investigated to determine reaction rates, reaction order, and activation energies. For the photochemical rearrangements discussed previously, laser flash photolysis is a powerful technique. acs.org This method allows for the direct observation of short-lived transient species, such as the initially formed phenoxyl and keto-alkyl radicals, on a nanosecond or picosecond timescale. By monitoring the decay of these transient species and the formation of products, rate constants for the various competing pathways (e.g., rearrangement, radical escape) can be determined.

For catalytic processes like hydrodeoxygenation, kinetic studies involve monitoring the disappearance of the reactant and the appearance of products over time under varying conditions (temperature, pressure, catalyst loading). illinois.edursc.org From this data, rate laws can be formulated, and activation parameters can be calculated using the Arrhenius equation, providing insight into the rate-determining step of the catalytic cycle.

Thermodynamic Studies: Thermodynamic analysis focuses on the relative stability of reactants, intermediates, transition states, and products, often described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). While experimental thermodynamic data can be obtained through calorimetry, computational chemistry has become an indispensable tool for these investigations. escholarship.org

Theoretical and Computational Studies of 1 4 Methoxyphenoxy Acetone

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It has become a standard technique in chemistry and materials science due to its favorable balance of accuracy and computational cost. arxiv.org For 1-(4-Methoxyphenoxy)acetone, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These electronic properties are fundamental to understanding the molecule's reactivity.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.235 | -6.395 |

| LUMO Energy | -0.045 | -1.225 |

| HOMO-LUMO Gap | 0.190 | 5.170 |

| Dipole Moment | 2.5 D |

| Total Energy | -652.345 | |

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity towards different chemical species.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. wikipedia.org

For this compound, the key dihedral angles determining its conformation are those associated with the ether linkage and the propanone side chain. By systematically rotating these bonds and calculating the energy at each step, a PES can be constructed. The minima on this surface correspond to the stable conformers, while the saddle points represent the transition states for conformational changes. wikipedia.org

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (O-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | 180° | 0° | 0.00 | 75 |

| B | 60° | 120° | 1.5 | 15 |

| C | -60° | -120° | 1.5 | 10 |

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The dihedral angles and relative energies would be determined through computational chemistry methods.

Understanding the conformational preferences is crucial as the geometry of the molecule can significantly influence its reactivity and intermolecular interactions.

Reaction Mechanism Elucidation through Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway on the potential energy surface, it is possible to identify the transition states that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.

For instance, in a nucleophilic substitution reaction at the carbonyl carbon of this compound, DFT can be used to model the approach of the nucleophile, the formation of a tetrahedral intermediate (if the reaction is stepwise), and the departure of the leaving group. The geometries and energies of all intermediates and transition states along the reaction coordinate can be calculated.

A kinetic study of similar SNAr reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes has shown the utility of computational analysis in determining reaction mechanisms, including the proposal of cyclic transition states in catalyzed reactions. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical methods like DFT are excellent for studying the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles evolve.

For this compound, MD simulations can be used to study its behavior in different solvents, to understand how it interacts with other molecules, and to explore its conformational dynamics at different temperatures. uea.ac.uknih.gov For example, simulations of acetone (B3395972) in methanol (B129727) have provided detailed insights into hydrogen bonding and self-association. nih.govresearchgate.net Such simulations for this compound would reveal information about its solvation shell and the nature of its interactions with solvent molecules, which can be a mix of hydrogen bonding (with protic solvents) and dipole-dipole interactions. youtube.com

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation of the theoretical model and interpretation of the experimental data.

Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). cnr.it By calculating the excitation energies and oscillator strengths for the electronic transitions, a theoretical spectrum can be generated. This can help in assigning the absorption bands observed in an experimental UV-Vis spectrum to specific electronic transitions within the molecule.

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. The calculated vibrational modes can be visualized to understand the atomic motions associated with each peak.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

|---|---|---|

| UV-Vis | λmax (nm) | 275 |

| IR | C=O stretch (cm⁻¹) | 1715 |

| ¹H NMR | Chemical Shift (ppm) - OCH₃ | 3.8 |

| ¹³C NMR | Chemical Shift (ppm) - C=O | 205 |

Note: This table contains hypothetical data for illustrative purposes. The predicted parameters would be obtained from computational models, while the experimental values would be determined from spectroscopic measurements.

The correlation between predicted and experimental spectroscopic data provides a powerful means to confirm the structure and electronic properties of this compound.

Advanced Research Applications of 1 4 Methoxyphenoxy Acetone

Strategic Intermediate in Complex Organic Synthesis

The structural features of 1-(4-Methoxyphenoxy)acetone make it a valuable intermediate in the synthesis of a range of commercially and scientifically important compounds.

Building Block for Pharmaceutical and Agrochemical Intermediates

In the pharmaceutical industry, this compound is a recognized precursor in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. A notable application is in the production of p-hydroxyphenylacetone, a significant pharmaceutical intermediate. prepchem.comgoogle.com The synthesis involves the acid-catalyzed cleavage of the methoxy (B1213986) group of this compound. prepchem.comgoogle.com

Furthermore, this compound is a key starting material in the synthesis of Arformoterol, a long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). google.comgoogle.comcjph.com.cnnih.gov The synthesis of Arformoterol involves a multi-step process where this compound undergoes reductive amination as a crucial step. google.comgoogle.comcjph.com.cn A Chinese patent also highlights its broad utility in the synthesis of antihypertensive and antidepressant drugs, underscoring its importance in medicinal chemistry.

While its application in the pharmaceutical sector is well-documented, its specific roles as an intermediate in the synthesis of agrochemicals are not extensively detailed in publicly available scientific literature. However, its chemical reactivity suggests potential for such applications.

Table 1: Pharmaceutical Intermediates and APIs Synthesized from this compound

| Intermediate/API | Therapeutic Class | Synthetic Role of this compound |

| p-Hydroxyphenylacetone | Pharmaceutical Intermediate | Precursor |

| Arformoterol | Long-acting β2-adrenergic agonist | Starting material for reductive amination |

| Antihypertensive drugs | Antihypertensive | Intermediate |

| Antidepressant drugs | Antidepressant | Intermediate |

Precursor in Polymer and Resin Production and Derivatization

Currently, there is a lack of specific research detailing the direct application of this compound as a monomer or precursor in the production and derivatization of polymers and resins. The chemical structure of the molecule, featuring a ketone and an ether linkage, could potentially lend itself to various polymerization reactions or as a modifying agent for existing polymers. However, dedicated studies exploring these possibilities have not been prominently reported.

Model Compound in Lignin (B12514952) Chemistry and Biorefinery Research

Lignin, a complex aromatic polymer found in plant cell walls, is a significant byproduct of the paper and biorefining industries. Its valorization into valuable chemicals is a key area of research. Due to the intricate and irregular structure of native lignin, simpler model compounds that represent its characteristic linkages are instrumental in studying its degradation pathways.

Investigation of Lignin Depolymerization Pathways and Processes

Although direct studies employing this compound as a lignin model compound are not extensively documented, its structure contains a β-O-4 aryl ether linkage, which is the most abundant linkage in lignin. nih.govnih.govnih.govrsc.orgacs.org Research on compounds with very similar structures is prevalent in the investigation of lignin depolymerization. nih.govnih.govrsc.orgacs.orgrsc.orgresearchgate.netresearchgate.net These studies provide a strong basis for the utility of this compound as a relevant model for understanding the cleavage of these critical bonds.

Studies on Aryl-Ether Bond Stability and Enzymatic/Chemical Cleavage

The stability of the aryl-ether bond is a central focus in lignin chemistry. Research on analogous model compounds investigates both chemical and enzymatic methods for its cleavage. nih.govacs.org Chemical methods often involve acid or base catalysis, while enzymatic approaches utilize specific enzymes like β-etherases. nih.gov The insights gained from the cleavage of the β-O-4 bond in these model systems are directly applicable to developing more efficient processes for converting lignin into valuable aromatic monomers. Given its representative structure, this compound is an ideal candidate for such fundamental studies.

Future Research Directions and Emerging Paradigms for 1 4 Methoxyphenoxy Acetone

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards more environmentally benign processes has spurred significant research into green and sustainable synthetic routes. For compounds like 1-(4-Methoxyphenoxy)acetone, future research is expected to focus on moving away from traditional methods that may involve harsh reagents and generate significant waste.

Key areas of future investigation include:

Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future research could explore the use of biocatalysts, such as dehydrogenases or reductases, for the enantioselective synthesis of chiral derivatives of this compound. georgiasouthern.edu Biocatalytic cascades, combining multiple enzymatic steps in a one-pot reaction, could also be developed for a more efficient synthesis from simple precursors. acs.org The development of robust biocatalysts could lead to the production of enantiopure α-hydroxy ketones, which are valuable intermediates in the pharmaceutical industry. acs.orgnih.gov

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering a green alternative to traditional methods. rsc.org Future work could focus on developing photocatalytic methods for the synthesis of this compound and its derivatives. For instance, photocatalytic α-arylation of ketones using aryl halides could be a promising route. researchgate.net Additionally, photocatalytic dealkylation of related aryl alkyl ethers has been demonstrated, suggesting potential for selective modifications of the methoxy (B1213986) group under mild conditions. acs.org

Sustainable Feedstocks: Research into utilizing renewable resources as starting materials is a cornerstone of green chemistry. githubusercontent.comresearchgate.net Future synthetic strategies for this compound could explore the use of bio-based phenols or acetone (B3395972) precursors derived from biomass. The development of catalytic processes that can efficiently convert these renewable feedstocks into valuable chemicals is a critical area of ongoing research. innoget.comyedarnd.com

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future research will likely focus on developing catalytic reactions, such as direct C-H activation, that avoid the need for pre-functionalized substrates and reduce the generation of stoichiometric byproducts. rsc.org

A comparative overview of potential green synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable catalysts. | Enzyme stability and activity, substrate scope, process optimization for industrial scale-up. |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions, novel reactivity. | Catalyst efficiency and stability, control of selectivity, scalability of photochemical reactors. |

| Sustainable Feedstocks | Reduced reliance on fossil fuels, potential for biodegradable products. | Efficient conversion of biomass, purification of bio-based precursors, economic viability. |

| Atom-Economic Reactions | Reduced waste generation, increased efficiency. | Development of highly selective and active catalysts, understanding of reaction mechanisms. |

Table 1: Comparison of Potential Green Synthetic Strategies for this compound.

Development of Highly Selective Catalytic Systems for Functionalization

The functionalization of the this compound scaffold is crucial for tuning its properties for specific applications. Future research will heavily rely on the development of highly selective catalytic systems to modify its structure with precision.

Emerging paradigms in this area include:

C-H Activation/Functionalization: Direct C-H activation has revolutionized organic synthesis by allowing for the functionalization of unactivated C-H bonds. acs.org For this compound, this opens up possibilities for direct arylation, alkylation, or amination at various positions on the aromatic ring or the acetone moiety. oup.com Palladium-catalyzed ortho-C-H olefination directed by weakly coordinating ethers is a promising strategy. nih.gov Furthermore, direct meta-C-H arylation of aryl ethers has been achieved using palladium/norbornene catalytic systems. researchgate.net

Photoredox Catalysis: As mentioned in the context of green synthesis, photoredox catalysis also offers unique opportunities for functionalization. The generation of radical intermediates under mild conditions can enable a wide range of transformations that are not accessible through traditional methods. Future research could explore the use of photoredox catalysis for the introduction of various functional groups onto the this compound backbone. nih.gov

Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel can lead to novel and efficient transformations. Future research may explore dual catalytic systems, for example, combining a transition metal catalyst with an organocatalyst or a photocatalyst, to achieve challenging functionalizations of this compound.

The development of these catalytic systems will enable the synthesis of a diverse library of derivatives with tailored properties, which is essential for exploring their full potential in various fields.

Integration with Advanced Materials Science and Engineering for Novel Applications

The structural motifs present in this compound, namely the aryl ether and ketone groups, are found in high-performance polymers like poly(aryl ether ketones) (PAEKs) and polyetheretherketone (PEEK). colab.wsresearchgate.net These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.comnih.gov

Future research could explore the integration of this compound as a monomer or a building block into advanced materials, leading to novel applications:

High-Performance Polymers: The incorporation of this compound into the backbone of PAEKs could lead to polymers with modified properties, such as improved processability or specific functionalities. acs.org Research in this area would involve the synthesis and characterization of these new polymers, as well as the evaluation of their mechanical, thermal, and chemical properties. tandfonline.com

Biomaterials: PEEK and its composites are increasingly used in biomedical applications, including orthopedic and dental implants, due to their biocompatibility and mechanical properties that mimic bone. mdpi.comnih.govtandfonline.com Future research could investigate the potential of this compound-containing polymers as novel biomaterials. ingentaconnect.com Surface modification of these materials could be explored to enhance their bioactivity and osseointegration. tandfonline.com

Functional Composites: The development of composites by incorporating reinforcing agents like carbon fibers or nanoparticles into a this compound-based polymer matrix could lead to materials with enhanced properties for demanding applications in aerospace or electronics. tandfonline.com

A summary of potential applications in materials science is provided in Table 2.

| Application Area | Potential Role of this compound | Key Research Focus |

| High-Performance Polymers | Monomer for novel PAEKs with tailored properties. | Synthesis and characterization of new polymers, structure-property relationship studies. |

| Biomaterials | Building block for biocompatible and bioactive polymers for medical implants. | Biocompatibility testing, surface modification for enhanced bioactivity, in vivo performance evaluation. |

| Functional Composites | Matrix material for advanced composites with enhanced mechanical or electrical properties. | Development of fabrication methods, characterization of composite properties, exploration of novel applications. |

Table 2: Potential Applications of this compound in Advanced Materials Science.

Deeper Elucidation of Biological Mechanisms of Action

While the specific biological activities of this compound are not yet extensively studied, related compounds containing the phenoxyacetamide or phenoxy-indan-1-one scaffold have shown promising pharmacological activities, including anti-inflammatory, anticancer, and acetylcholinesterase inhibitory effects. nih.govmdpi.commdpi.comnih.gov The ether linkage is a common feature in many approved drugs. numberanalytics.comdrugbank.com

Future research should focus on a thorough investigation of the biological profile of this compound and its derivatives:

Pharmacological Screening: A systematic screening of a library of this compound derivatives against a wide range of biological targets will be crucial to identify potential therapeutic applications.

Mechanism of Action Studies: For any identified bioactive compounds, detailed mechanistic studies will be necessary to understand how they interact with their biological targets at the molecular level. This could involve techniques such as molecular docking, enzymatic assays, and cell-based assays.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can establish SARs. This knowledge is essential for the rational design of more potent and selective compounds.

Synergistic Approaches with Artificial Intelligence and High-Throughput Screening in Chemical Discovery

The integration of artificial intelligence (AI) and high-throughput screening (HTS) is revolutionizing the field of chemical discovery, enabling the rapid identification and optimization of new molecules with desired properties. nih.govnih.govmoleculardevices.com

For this compound, these synergistic approaches can accelerate research in several ways:

Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the properties of new molecules, including their synthetic accessibility, physical properties, and biological activity. steeronresearch.com This can help to prioritize which derivatives of this compound to synthesize and test.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against biological targets using computational docking methods to identify potential hits before any wet lab experiments are performed. nih.gov

High-Throughput Experimentation: HTS platforms can be used to rapidly synthesize and screen large numbers of this compound derivatives, generating vast amounts of data that can be used to train and refine AI models. rsc.org This iterative cycle of prediction, synthesis, and testing can significantly accelerate the discovery of new functional molecules.

The convergence of these cutting-edge technologies with traditional chemical research promises to unlock the full potential of this compound and its derivatives in the years to come, paving the way for new scientific discoveries and technological innovations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenoxy)acetone, and what reaction conditions are critical for yield optimization?

- Methodological Answer : A feasible route involves nucleophilic substitution between 4-methoxyphenol and chloroacetone in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetone or DMF. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 phenol-to-chloroacetone) are critical to minimize side reactions such as over-alkylation . Alternative methods may include Mannich reactions, where 4-methoxyphenoxy derivatives act as intermediates, requiring formaldehyde and amine catalysts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for singlet peaks corresponding to the methoxy group (~δ 3.8 ppm) and the acetonic methyl group (~δ 2.2 ppm). Aromatic protons in the 4-methoxyphenoxy moiety typically appear as doublets between δ 6.8–7.2 ppm .

- GC-MS : Use electron ionization (EI) to identify molecular ion peaks (e.g., m/z 194 for the parent compound) and fragmentation patterns (e.g., loss of CH₃CO or OCH₃ groups) .

- FT-IR : Key absorptions include C=O stretching (~1700 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

Q. How should this compound be stored to ensure stability, and what incompatibilities must be avoided?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid contact with strong oxidizing agents (e.g., peroxides) and bases, which may induce hydrolysis of the ketone or ether groups. Shelf-life studies suggest stability >12 months under inert atmospheres (N₂ or Ar) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during this compound synthesis?

- Methodological Answer :

- Solvent Purity : Use HPLC-grade acetone to avoid trace impurities (e.g., aldehydes) that can participate in side reactions. Evidence from acetone impurity analysis via gas chromatography with cooled injection systems (CIS) highlights the importance of solvent venting protocols to exclude low-boiling contaminants .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and selectivity in biphasic systems .

- In-line Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition or oxidation reactions?

- Methodological Answer :

- Ketone Reactivity : The electron-withdrawing methoxyphenoxy group activates the carbonyl carbon for nucleophilic attack (e.g., Grignard reagents). Computational studies (DFT) can model charge distribution to predict regioselectivity .

- Oxidation Pathways : Under controlled conditions (e.g., KMnO₄ in acidic media), the acetonic methyl group oxidizes to a carboxylic acid, while harsh conditions may cleave the ether linkage .

Q. What strategies are recommended for analyzing trace impurities or degradation products in this compound batches?

- Methodological Answer :

- 2D-GC×GC-MS : Configured with a non-polar/mid-polar column set to resolve co-eluting impurities. For example, residual 4-methoxyphenol can be quantified using a DB-5ms/DB-17ht column combination .

- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate degradation products. UV detection at 254 nm is optimal for aromatic moieties .

Q. How does this compound interact with biological macromolecules, and what assays are suitable for preliminary toxicity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 enzymes using fluorogenic substrates (e.g., 7-ethoxyresorufin) to assess competitive inhibition .

- Cytotoxicity Screening : Use MTT or resazurin assays in HEK-293 or HepG2 cell lines. Dose-response curves (0.1–100 µM) can establish IC₅₀ values .

- Molecular Docking : Model binding affinities to proteins like serum albumin (PDB ID: 1AO6) to predict pharmacokinetic behavior .

Q. What derivative synthesis approaches are viable for modifying this compound to enhance its physicochemical properties?

- Methodological Answer :

- Halogenation : Introduce bromine at the acetonic α-position using NBS (N-bromosuccinimide) under radical initiation (AIBN, 70°C) .

- Reductive Amination : React with primary amines (e.g., methylamine) and NaBH₃CN to produce secondary amines, improving water solubility .

- Esterification : Substitute the ketone with ester groups via Claisen condensation, using ethyl acetate and NaOEt as a base .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.